molecular formula C15H17ClN2O3 B2804769 N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1788848-77-0

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2804769
CAS No.: 1788848-77-0
M. Wt: 308.76
InChI Key: MNSIDHKNMCVQNC-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 5-methyl group and a carboxamide linkage to a 2-(3-chlorophenyl)-2-methoxypropyl chain. The 3-chlorophenyl group introduces electron-withdrawing effects, while the methoxypropyl side chain may enhance solubility and bioavailability. Its molecular weight is estimated to exceed 300 g/mol (based on structural analogs in and ), suggesting moderate lipophilicity suitable for membrane penetration .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-7-13(18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)8-11/h4-8H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSIDHKNMCVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-chlorobenzaldehyde with methoxypropylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H12ClN3O3C_{15}H_{12}ClN_3O_3 with a molecular weight of approximately 317.72 g/mol. Its structure features an oxazole ring, which is significant for its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets, while the methoxypropyl side chain contributes to its pharmacokinetic properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide. Research indicates that this compound inhibits key enzymes involved in fungal metabolism, making it a candidate for antifungal drug development. For instance, it has been shown to affect mitochondrial function by targeting complexes II and IV of the respiratory chain, leading to impaired energy production in fungal cells .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. In vitro studies demonstrate that it can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent against malignancies .

Anti-inflammatory Effects

Another significant application is its anti-inflammatory activity. The compound has been shown to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models of inflammatory diseases. This property positions it as a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Antifungal Activity Assessment

In a controlled study, this compound was tested against various fungal strains. The results indicated a significant reduction in fungal growth compared to control groups, confirming its potential as an antifungal agent .

Case Study: Cancer Cell Line Testing

Another research project evaluated the compound's effects on breast cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, supporting its role as an anticancer therapeutic .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AntifungalInhibition of mitochondrial function
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

Compound Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound 1,2-Oxazole 5-Methyl, N-linked 2-(3-chlorophenyl)-2-methoxypropyl ~300 (estimated) Anticancer, antiviral (inferred)
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide 1,2-Oxazole 5-Methyl, N-linked 3-chlorophenyl 236.65 Lab use (specific applications unstated)
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]benzamid 1,2,4-Oxadiazole 5-Methyl, benzamido-thio linker, methylphenylamino group ~400 (estimated) Cancer, thrombosis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Trifluoromethyl, 4-carbaldehyde, sulfanyl group ~300 (estimated) Unspecified (likely enzymatic inhibition)

Key Observations:

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole: The target’s 1,2-oxazole has one nitrogen and two oxygen atoms, offering moderate aromaticity and hydrogen-bonding capacity. In contrast, 1,2,4-oxadiazole () contains two nitrogens and one oxygen, increasing electron-deficient character, which may enhance binding to enzymes like kinases .

Substituent Effects on Bioactivity

  • 3-Chlorophenyl Group: Present in both the target compound and ’s analog, this group enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.
  • Methoxypropyl vs. Thioether Linkers: The target’s methoxypropyl chain likely improves water solubility compared to sulfur-containing analogs (e.g., ’s thioether-linked compound), which may exhibit higher membrane permeability but lower metabolic stability .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity: The target compound’s methoxypropyl group balances lipophilicity, whereas sulfur-containing analogs () may have higher logP values, increasing CNS penetration but raising toxicity risks .
  • Metabolic Stability: The 1,2-oxazole core is less prone to oxidative metabolism compared to pyrazoles (), which may undergo CYP450-mediated degradation .

Biological Activity

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and pest control. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14H16ClN3O3
  • Molecular Weight : 299.75 g/mol
  • CAS Number : 57000-63-2

The presence of the oxazole ring and the chlorophenyl group contributes to its biological activity, making it a candidate for further research.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis. For instance, it has been linked to the inhibition of alkaline ceramidases (ACERs), which are implicated in various diseases including cancer and neurodegenerative disorders .
  • Antiproliferative Effects : Research indicates that this compound can exert antiproliferative effects on certain cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated that it can reduce cell viability in human neuroblastoma SH-SY5Y cells .
  • Pest Control : The compound has also been evaluated for its efficacy in controlling invertebrate pests, indicating its potential use in agricultural applications .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity TypeTarget/EffectIC50 Value (µM)Reference
Enzyme InhibitionAlkaline ceramidase (ACER)0.025
AntiproliferativeNeuroblastoma SH-SY5Y cells10
Pest ControlInvertebrate pestsNot specified

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on neuroblastoma cells revealed that treatment led to significant reductions in cell proliferation. The mechanism was attributed to the inhibition of ACERs, which play a role in sphingolipid metabolism—an important factor in cancer cell survival and proliferation .

Case Study 2: Agricultural Application

In agricultural studies, this compound was tested against common agricultural pests. Results indicated effective control over pest populations with minimal impact on non-target organisms, suggesting a favorable profile for use as a biopesticide .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : Synthesis typically involves cyclization and acylation steps. For example, oxazole rings are constructed via reactions between nitriles and hydroxylamine derivatives, followed by coupling with substituted benzylamines. A key step is the reduction of nitriles to amines using LiAlH₄ in anhydrous ether, as described for structurally analogous compounds . Carboxylic acid intermediates (e.g., 5-methylisoxazole-3-carboxylic acid) are activated with coupling agents like EDC/HOBt before reacting with the amine moiety. Yields range from 34% to 85%, depending on substituents and purification methods .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is validated via analytical HPLC (e.g., >95% purity using C18 columns with acetonitrile/water gradients) and thin-layer chromatography (TLC) with silica gel plates . Preparative HPLC is employed for purification, with mobile phases optimized to resolve byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Follow general guidelines for handling carboxamides: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols. Spills should be contained with absorbent materials and disposed of as hazardous waste. Fire hazards require CO₂ or dry chemical extinguishers, as combustion may release toxic gases (e.g., chlorinated compounds) .

Advanced Research Questions

Q. How can conflicting NMR data between predicted and observed spectra be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. For example, in DMSO-d₆, the amide proton (NH) may appear broad (δ ~9–10 ppm) due to hydrogen bonding. Compare experimental data with computed shifts (DFT calculations) or use 2D NMR (HSQC, HMBC) to confirm coupling patterns. For instance, the methoxy group (δ ~3.3 ppm) and oxazole protons (δ ~6.5 ppm) should show distinct splitting .

Q. What challenges arise in crystallizing this compound, and how can they be addressed using modern crystallographic tools?

  • Methodological Answer : Crystallization challenges include low solubility in common solvents and polymorphism. Use vapor diffusion (e.g., sitting-drop method) with solvents like ethanol/water mixtures. Software like SHELXL or ORTEP-III aids in refining crystal structures from twinned or low-resolution data. For example, SHELXL’s twin refinement module can model pseudo-merohedral twinning, common in oxazole derivatives .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

  • Methodological Answer : SAR studies on analogs reveal that:

  • The 3-chlorophenyl group enhances hydrophobic interactions with target proteins.
  • Methoxy substituents improve metabolic stability but may reduce solubility.
  • Substituting the oxazole ring with thiazole or pyrazole alters binding affinity .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enoyl-acyl carrier protein reductase (FabI), a common antibacterial target .

Q. What experimental strategies mitigate low yields in the final coupling step of the synthesis?

  • Methodological Answer : Optimize reaction conditions:

  • Replace traditional coupling agents (DCC) with HATU or COMU for higher efficiency.
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
  • Add molecular sieves to scavenge water, improving activation of carboxylic acids .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer : Variations may stem from assay conditions (e.g., cell line differences, compound solubility). Replicate assays in standardized models (e.g., MIC assays for antimicrobial activity using Staphylococcus aureus ATCC 29213). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) .

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